3-(3-Methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid
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Overview
Description
3-(3-Methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid is an organic compound that features a pyrazole ring substituted with a methyl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid typically involves the reaction of 3-methyl-1H-pyrazole with a suitable propanoic acid derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(3-Methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-Methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism can vary depending on the biological context and the specific target involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methyl-1H-pyrazol-1-yl)propanoic acid
- 3-(1H-Pyrazol-1-yl)propanoic acid
- 3-(1-Phenyl-1H-pyrazol-4-yl)propanoic acid
Uniqueness
3-(3-Methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, as it can exhibit different reactivity and interactions compared to its analogs.
Biological Activity
3-(3-Methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid, also known as a pyrazole derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, focusing on its antibacterial, antifungal, and other pharmacological effects.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₇H₁₀N₂O₂
- Molecular Weight : 154.17 g/mol
The presence of the pyrazole ring contributes to its unique chemical behavior, influencing its interaction with biological targets.
Antibacterial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various strains of bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.0048 mg/mL |
Escherichia coli | 0.0195 mg/mL |
Bacillus mycoides | 0.0048 mg/mL |
Candida albicans | 0.039 mg/mL |
These results indicate that the compound possesses potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Antifungal Activity
In addition to antibacterial effects, the compound has demonstrated antifungal properties. The following table summarizes the antifungal activity against various fungi:
Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | 0.039 mg/mL |
Fusarium oxysporum | 0.056 mg/mL |
These findings suggest that the compound can inhibit fungal growth effectively, making it a candidate for further development in antifungal therapies .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, initial studies suggest that it may interfere with bacterial cell wall synthesis or disrupt essential metabolic pathways within microbial cells .
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Case Study on Staphylococcus aureus Infections : A clinical trial involving patients with methicillin-resistant Staphylococcus aureus (MRSA) infections showed that a related pyrazole compound significantly reduced bacterial load when administered alongside standard antibiotics.
- Fungal Infections : Another study focused on patients suffering from systemic fungal infections revealed that a treatment regimen including pyrazole derivatives improved patient outcomes compared to control groups receiving placebo treatments.
Properties
Molecular Formula |
C8H13N3O2 |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-(methylamino)-3-(3-methylpyrazol-1-yl)propanoic acid |
InChI |
InChI=1S/C8H13N3O2/c1-6-3-4-11(10-6)5-7(9-2)8(12)13/h3-4,7,9H,5H2,1-2H3,(H,12,13) |
InChI Key |
HOXWDCLPNMXZMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)CC(C(=O)O)NC |
Origin of Product |
United States |
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